molecular formula C7H9N3O B11784256 4-(Dimethylamino)pyrimidine-5-carbaldehyde

4-(Dimethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B11784256
M. Wt: 151.17 g/mol
InChI Key: JDFUNXJGWSHSQQ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H9N3O. It is a derivative of pyrimidine, featuring a dimethylamino group at the 4-position and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of pyrimidine derivatives. One common method is the reaction of 4-(Dimethylamino)pyrimidine with formylating agents under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to introduce the aldehyde group at the 5-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbaldehyde: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.

    4-(Dimethylamino)pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.

    2-(Dimethylamino)pyrimidine-5-carbaldehyde:

Uniqueness

This unique structure allows for targeted modifications and the development of specialized compounds for various scientific and industrial purposes .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-(dimethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H9N3O/c1-10(2)7-6(4-11)3-8-5-9-7/h3-5H,1-2H3

InChI Key

JDFUNXJGWSHSQQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC=C1C=O

Origin of Product

United States

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